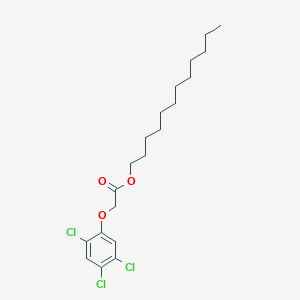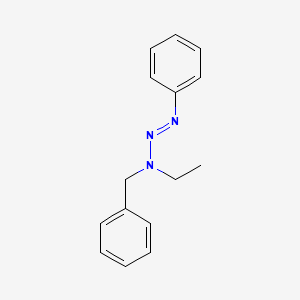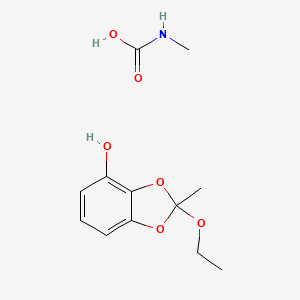
4-Methylbenzene-1-sulfonic acid--2-chloroethen-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol (1/1) is a compound that combines the properties of 4-methylbenzene-1-sulfonic acid and 2-chloroethen-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonic acid derivative.
For the preparation of 2-chloroethen-1-ol, a common method involves the chlorination of ethylene glycol. This reaction is typically carried out using hydrochloric acid or other chlorinating agents under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of 4-methylbenzene-1-sulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The chloroethen-1-ol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid–2-chloroethen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with proteins, while the chloroethen-1-ol moiety can participate in covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler analog without the chloroethen-1-ol moiety.
2-Chloroethanol: Lacks the sulfonic acid group.
Properties
CAS No. |
60538-00-3 |
|---|---|
Molecular Formula |
C9H11ClO4S |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
2-chloroethenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H3ClO/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-2,4H |
InChI Key |
YRSUVERJWIHKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(=CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

